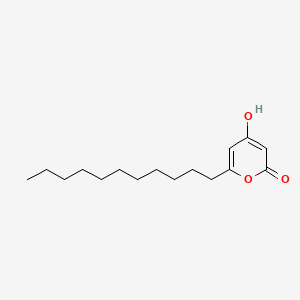

4-Hydroxy-6-undecyl-2H-pyran-2-one

Description

Classification within the 2H-Pyran-2-one Family

4-Hydroxy-6-undecyl-2H-pyran-2-one is a heterocyclic compound built upon a 2H-pyran-2-one ring. researchgate.net This core structure is a six-membered ring containing one oxygen atom, a conjugated diene system, and a ketone functional group, classifying it as a lactone (a cyclic ester).

Its classification can be further refined based on its substituents:

4-Hydroxy-2-pyrone: The presence of a hydroxyl (-OH) group at the C-4 position places it in the 4-hydroxy-2-pyrone subclass. mdpi.com These molecules are polyketide structures and can exist in tautomeric forms, with the 4-hydroxy-2-pyrone form being the major, more stable tautomer due to effective conjugation. mdpi.com

6-Alkyl-substituted-2-pyrone: The undecyl group (an eleven-carbon alkyl chain) at the C-6 position categorizes it as a 6-alkyl-substituted pyrone. encyclopedia.pub

Natural 4-hydroxy-2-pyrones are often classified by the nature and position of their substituents. 4-Hydroxy-6-undecyl-2H-pyran-2-one falls into the class of 6-substituted 4-hydroxy-2-pyrones that bear an alkyl group. mdpi.comencyclopedia.pub

Interactive Table: Structural Classification

| Feature | Classification | Description |

| Core Ring System | 2H-Pyran-2-one | A six-membered heterocyclic ring with one oxygen atom and a carbonyl group at the 2-position. researchgate.net |

| Functional Group | Lactone | A cyclic ester, formed by the intramolecular esterification of a hydroxy carboxylic acid. |

| Key Substituent | 4-Hydroxy | An -OH group at the C-4 position, making it an enol and imparting acidic properties. beilstein-journals.org |

| Side Chain | 6-Undecyl | An eleven-carbon saturated fatty acid chain at the C-6 position, increasing lipophilicity. |

| Overall Class | Substituted 4-Hydroxy-2-pyrone | A member of the polyketide family, often found in nature. mdpi.com |

Overview of General Research Significance of 2H-Pyran-2-ones as Heterocyclic Compounds

The 2H-pyran-2-one scaffold is a privileged structure in chemistry due to its widespread presence in natural products and its versatile reactivity, which makes it a valuable building block in organic synthesis. mdpi.comresearchgate.net These compounds are precursors for a wide variety of other heterocyclic systems through rearrangement reactions that involve the opening of the pyran ring by nucleophilic reagents. researchgate.net

2H-pyran-2-ones and their derivatives are of significant research interest because they exhibit a broad spectrum of biological and pharmacological properties. mdpi.comiosrjournals.org Their diverse activities have made them important in medicinal chemistry and drug discovery, with potential applications in various industries, including agriculture and pharmaceuticals. researchgate.net

Interactive Table: Reported Biological Activities of the 2H-Pyran-2-one Family

| Biological Activity | Description |

| Antimicrobial | Activity against various bacteria and fungi. biosynth.comresearchgate.net |

| Anticancer / Cytotoxic | Inhibition of cancer cell line growth and induction of apoptosis. researchgate.netfrontiersin.org |

| Anti-inflammatory | Reduction of inflammation. iosrjournals.org |

| Antiviral | Activity against viruses such as HIV. nih.gov |

| Neuroprotective | Protection of nerve cells against damage, degeneration, or impairment of function. nih.gov |

| Antioxidant | Neutralization of harmful free radicals. iosrjournals.org |

| Anti-diabetic | Potential to help regulate blood sugar levels. researchgate.net |

| Anti-malarial | Activity against the parasites that cause malaria. researchgate.net |

Contextual Importance of 4-Hydroxy-6-undecyl-2H-pyran-2-one in Chemical Research

While specific research focused exclusively on 4-Hydroxy-6-undecyl-2H-pyran-2-one is not extensively documented, its importance can be inferred from the well-established significance of its structural components. The molecule combines two key features that are highly relevant in chemical and biological research: the 4-hydroxy-2-pyrone core and a long lipophilic alkyl chain.

The 4-Hydroxy-2-pyrone Scaffold: This moiety is a recognized pharmacophore present in many biologically active natural products. mdpi.com As heterocyclic aromatic enols, these compounds possess high acidity and dense functionality, leading to a diverse reactivity profile. beilstein-journals.org This makes them not only biologically interesting but also versatile intermediates for synthesizing more complex molecules. beilstein-journals.orgresearchgate.net The development of methods for the functionalization of 4-hydroxy-6-alkyl-2-pyrones is an active area of research, as it provides pathways to construct complex natural products and other bioactive compounds. beilstein-journals.orgresearchgate.net

The 6-Undecyl Side Chain: The presence of a long alkyl chain, such as the undecyl group, significantly increases the molecule's lipophilicity (its ability to dissolve in fats, oils, and lipids). This property is crucial for many biological activities, as it can enhance the molecule's ability to cross cell membranes and interact with hydrophobic pockets in enzymes or receptors. For instance, a class of natural antibiotics known as germicidins are 3,6-dialkyl-substituted 4-hydroxy-2-pyrones that inhibit spore germination. mdpi.comencyclopedia.pub The alkyl chains are critical for their biological function. The structure-activity relationship of similar compounds suggests that the side-chain length and composition can significantly influence bioactivity. frontiersin.org Therefore, 4-Hydroxy-6-undecyl-2H-pyran-2-one serves as an important model compound for investigating the influence of long alkyl chains on the chemical and biological properties of the 4-hydroxy-2-pyrone system.

Structure

3D Structure

Properties

CAS No. |

81017-03-0 |

|---|---|

Molecular Formula |

C16H26O3 |

Molecular Weight |

266.38 g/mol |

IUPAC Name |

4-hydroxy-6-undecylpyran-2-one |

InChI |

InChI=1S/C16H26O3/c1-2-3-4-5-6-7-8-9-10-11-15-12-14(17)13-16(18)19-15/h12-13,17H,2-11H2,1H3 |

InChI Key |

UHXLJSSQRSIPND-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC1=CC(=CC(=O)O1)O |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways

Isolation and Natural Sources

While specific documentation on the direct isolation of 4-Hydroxy-6-undecyl-2H-pyran-2-one from a natural source is not extensively detailed in the available literature, its identity as a natural product is well-established through the characterization of its biosynthetic enzymes. The enzyme responsible for its synthesis, a Type III polyketide synthase known as PKS18, has been identified in Mycobacterium tuberculosis. drugbank.com The presence of the genetic and enzymatic machinery for its production within this bacterium firmly places the compound in the realm of natural products.

The broader family of 4-hydroxy-2-pyrones is widespread in nature, with various derivatives having been isolated from an array of fungi. nih.govmdpi.comnih.gov For instance, related pyrone compounds have been identified in the culture filtrates of unidentified fungal species, highlighting the role of fungi as a rich source of this class of secondary metabolites. nih.gov

Biosynthetic Origin through Polyketide Pathways

The molecular architecture of 4-Hydroxy-6-undecyl-2H-pyran-2-one points directly to its creation via the polyketide pathway. nih.gov Polyketides are a diverse group of secondary metabolites assembled from simple carboxylic acid precursors in a manner analogous to fatty acid synthesis. nih.gov

The biosynthesis of this specific α-pyrone begins with a starter unit, which is a long-chain fatty acyl-coenzyme A (acyl-CoA). Given the C11 alkyl side chain (undecyl group) on the final molecule, the biosynthetic process is initiated with lauryl-CoA (a C12 fatty acyl-CoA). This starter unit is then sequentially extended by the addition of extender units, which are typically derived from malonyl-CoA. drugbank.combeilstein-journals.org

Mechanistic Aspects of Enzymatic Assembly

The enzymatic assembly of 4-Hydroxy-6-undecyl-2H-pyran-2-one by a Type III PKS is a multi-step process occurring within a single active site. The proposed mechanism is as follows:

Starter Unit Selection and Loading: The PKS18 enzyme selects a lauryl-CoA molecule from the cellular pool and binds it within its active site.

Iterative Extension: The enzyme then catalyzes two successive rounds of decarboxylative Claisen condensation. In each round, a malonyl-CoA molecule is decarboxylated to form a reactive enolate, which then attacks the growing polyketide chain, extending it by two carbon atoms.

Cyclization and Product Release: After two extension steps, a linear tetraketide intermediate is formed, still attached to the enzyme. The enzyme then facilitates an intramolecular cyclization reaction. This lactonization (the formation of a cyclic ester) results in the creation of the stable six-membered α-pyrone ring. This cyclization step also serves to release the final product, 4-Hydroxy-6-undecyl-2H-pyran-2-one, from the enzyme. uregina.ca

This enzymatic process is remarkably efficient and specific, leading to the precise construction of this complex natural product from simple metabolic precursors.

Synthetic Methodologies and Chemical Transformations

Total Synthesis Strategies

The total synthesis of 4-hydroxy-2-pyrones, including the undecyl-substituted target, generally follows biomimetic pathways that replicate the polyketide assembly process found in nature. mdpi.com These strategies often rely on the cyclization of linear 1,3,5-tricarbonyl precursors, which can be constructed to include the desired C6-undecyl side chain.

Multi-Step Organic Synthetic Routes

The construction of the 4-hydroxy-6-undecyl-2H-pyran-2-one scaffold is typically achieved through multi-step sequences that build a suitable acyclic precursor for subsequent cyclization. A common and effective biomimetic strategy involves the cyclization of 1,3,5-tricarbonyl compounds. mdpi.com For the synthesis of the title compound, this would necessitate a precursor bearing a C11 alkyl chain.

Stereoselective and Enantioselective Approaches

Achieving stereocontrol in the synthesis of pyranone derivatives is critical, as biological activity is often dependent on the specific configuration of chiral centers. Several enantioselective methods have been developed for the synthesis of related natural products containing the 5,6-dihydro-2H-pyran-2-one moiety, which often exists in the (R)-configuration. scispace.com

A powerful strategy for the asymmetric construction of substituted pyrans involves the catalytic asymmetric allylation of an aldehyde, followed by a ring-closing reaction with a second aldehyde. nih.govresearchgate.net This convergent approach allows for the creation of chiral centers with high enantioselectivity. For instance, the synthesis of key intermediates for natural products like (R)-argentilactone and (R)-goniothalamin has been achieved using an enantioselective Keck allylation followed by ring-closing metathesis. scispace.com This methodology could be adapted to produce chiral 4-Hydroxy-6-undecyl-2H-pyran-2-one by selecting appropriate aldehyde starting materials.

Asymmetric hydrogenation is a cornerstone technique for establishing chirality in organic synthesis and is particularly effective for producing chiral alcohols and related structures from prochiral ketones or alkenes. ethz.chmdpi.com In the context of pyranone synthesis, it has been successfully employed to create key chiral intermediates.

A notable example is the synthesis of (6R)-undecyltetrahydropyran-2-one, a pheromone, where the key step was the asymmetric hydrogenation of a 3,5-dioxoester. researchgate.net This transformation is typically catalyzed by transition metal complexes containing chiral ligands, such as Ruthenium(II)-BINAP. The choice of metal (Rhodium vs. Ruthenium) and ligand can influence the stereochemical outcome, with Ru(II)/BINAP catalysts often having a broader substrate scope that includes α,β-unsaturated carboxylic acids and various alcohols. ethz.ch The efficiency of these reactions is high, making them suitable for industrial-scale synthesis. ethz.ch

Table 1: Key Features of Asymmetric Hydrogenation in Pyranone Synthesis

| Feature | Description | Reference |

|---|---|---|

| Strategy | Hydrogenation of a prochiral precursor, such as a 3,5-diketo ester, to create a chiral center. | researchgate.net |

| Catalysts | Transition metal complexes, commonly Rh(I) or Ru(II), with chiral phosphine (B1218219) ligands like BINAP. | ethz.ch |

| Substrates | α,β- and β,γ-unsaturated carboxylic acids, allyl/homoallyl alcohols, and diketo esters. | ethz.chresearchgate.net |

| Significance | Establishes stereocenters with high enantioselectivity (ee), crucial for biologically active molecules. | ethz.chnih.gov |

The formation of the lactone ring is the defining step in pyranone synthesis. Various cyclization methods are available, with intramolecular reactions being particularly common. organic-chemistry.org Ring-closing metathesis (RCM) has emerged as a powerful tool for this purpose. In the synthesis of (R)-goniothalamin, an α,β-unsaturated δ-lactone was formed via RCM of an acrylate (B77674) ester using Grubbs' catalyst. scispace.com

Another approach involves the intramolecular cyclization of a hydroxy acid or its ester derivative. For instance, δ-hydroxy esters can be used as chiral synthons to produce δ-lactones. researchgate.net The choice of cyclization strategy depends on the substituents and the desired stereochemistry of the final product.

Utilization of Dehydroacetic Acid and Triacetic Acid Lactone Precursors

Dehydroacetic acid (DHA) and triacetic acid lactone (TAL, 4-hydroxy-6-methyl-2H-pyran-2-one) are highly accessible and reactive starting materials for the synthesis of more complex pyranone derivatives. mdpi.comresearchgate.net TAL is considered a valuable platform chemical as it can be produced from renewable resources like glucose through microbial fermentation. osti.goviastate.eduwikipedia.org

These precursors undergo a variety of chemical transformations:

Synthesis from Precursors: TAL can be synthesized chemically by the acid-catalyzed deacetylation of DHA. iastate.eduwikipedia.org

Ring Functionalization: The pyrone ring of TAL and DHA is amenable to electrophilic substitution, such as acylation, alkylation, and halogenation, primarily at the C3 and C5 positions. mdpi.com

Reaction with Amines: TAL reacts with amines to produce either 4-amino-2-pyrones at room temperature or 4-hydroxy-2-pyridones at elevated temperatures (100 °C). iastate.eduresearchgate.net

While these precursors are versatile, converting the C6-methyl group of TAL directly into a C11-undecyl chain is not a straightforward transformation. A more feasible strategy for synthesizing 4-hydroxy-6-undecyl-2H-pyran-2-one involves a de novo synthesis, where a long-chain fatty acid derivative is used as a building block in the initial cyclization reaction, rather than attempting to elaborate the methyl group of TAL. mdpi.com

Acylation Reactions in Pyranone Synthesis

Acylation is a key reaction for the functionalization of the 4-hydroxy-2-pyrone scaffold. The reaction typically occurs at the nucleophilic C3 position, introducing an acyl group that can be a precursor for further transformations. researchgate.net

The acylation of 4-hydroxy-6-methyl-2H-pyran-2-one with saturated fatty acid acyl chlorides in the presence of a Lewis acid like titanium tetrachloride (TiCl4) leads to the formation of 3-acyl-4-hydroxy-2-pyrones. researcher.life These intermediates can then undergo intramolecular cyclization to form pyrano[4,3-b]pyrandione structures. The reaction conditions, including the choice of acylating agent and catalyst, determine the outcome. Acylation with aliphatic acid anhydrides or chlorides can yield the O-acylated ester, which may then rearrange to the C-acylated product. For aromatic acid chlorides, a stronger catalyst like aluminum chloride may be needed to facilitate the rearrangement from the ester to the 3-acylpyrone. researchgate.net

Table 2: Summary of Acylation Reactions on 4-Hydroxy-2-Pyrones

| Acylating Agent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aliphatic Acid Chlorides | TiCl4 | 3-Acyl-4-hydroxy-2-pyrone | researcher.life |

| Aliphatic Acid Anhydrides | Trifluoroacetic Acid | 3-Acyl-4-hydroxy-2-pyrone (via rearrangement) | researchgate.net |

| Aromatic Acid Chlorides | Pyridine | O-Acyl ester | researchgate.net |

| Aromatic Acid Esters | Aluminum Chloride | 3-Acyl-4-hydroxy-2-pyrone (via rearrangement) | researchgate.net |

| Diketene | - | C-Acetoacetylated product | researchgate.net |

Chemical Reactivity and Derivatization of 4-Hydroxy-6-undecyl-2H-pyran-2-one

The chemical behavior of 4-hydroxy-6-undecyl-2H-pyran-2-one is characterized by the interplay of its key functional groups: the enolic hydroxyl group, the α,β-unsaturated lactone system, and the long alkyl chain. This arrangement provides multiple reactive sites, making it a versatile scaffold for synthetic modifications. The 2-pyrone motif is a prominent structural feature in many natural products and biologically active compounds, and understanding its reactivity is crucial for the development of new chemical entities. beilstein-journals.org

Functional Group Transformations

The hydroxyl and carbonyl groups within the pyranone ring are primary sites for chemical modification, allowing for the synthesis of a wide array of derivatives.

The acidic nature of the 4-hydroxyl group (pKa ≈ 4.94 for the 6-methyl analog) facilitates its derivatization. nih.gov Esterification, or more broadly O-acylation, is a common transformation for this moiety. While direct esterification with carboxylic acids can be challenging, the reaction is typically achieved using more reactive acylating agents.

O-functionalization reactions of 4-hydroxy-2-pyrones to produce 2-pyronyl ethers and esters often involve reactions with acyl halides. nih.gov These reactions may necessitate the use of a base, such as potassium carbonate (K₂CO₃) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and heating to proceed effectively. nih.gov However, the conditions must be carefully controlled, as the 2-pyrone ring can be susceptible to degradation under harsh basic or thermal conditions, leading to variable yields. nih.gov

A Fries-type rearrangement can also be employed for acylation. For instance, the O-acylation of 4-hydroxy-6-methyl-2H-pyran-2-one with phenoxyacetyl chloride, followed by treatment with potassium cyanide, results in the rearrangement to the C-3 acylated product, 6-methyl-4-hydroxy-3-(2-phenoxyacetyl)-2-pyrone. mdpi.com

| Reactant | Reagent | Conditions | Product | Yield | Reference |

| 4-Hydroxy-6-alkyl-2-pyrone | Acyl Halide | Base (e.g., K₂CO₃, DBU), Heat | 4-Acyloxy-6-alkyl-2-pyrone | Variable | nih.gov |

| 4-Hydroxy-6-methyl-2-pyrone (B586867) | Phenoxyacetyl Chloride, then KCN | DCM | 6-Methyl-4-hydroxy-3-(2-phenoxyacetyl)-2-pyrone | 41-60% | mdpi.com |

The oxidation and reduction of the pyranone core can lead to significant structural changes. The enolic hydroxyl group at the C-4 position is susceptible to oxidation. For example, studies on the related compound 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) have shown that the 3-hydroxyl group is readily oxidized, even by atmospheric oxygen. nih.gov This suggests that the 4-hydroxyl group in 4-hydroxy-6-undecyl-2H-pyran-2-one could also be oxidized, potentially leading to a dicarbonyl intermediate that might undergo further rearrangement or ring-opening. nih.gov The oxidation of DDMP is proposed to proceed via the formation of a 5-hydroxyl-6-methyl-2H-pyran-3,4-dione, which then isomerizes. nih.gov

Reduction of the α,β-unsaturated lactone system can also be achieved. Catalytic hydrogenation, for instance using a palladium on carbon (Pd/C) catalyst, can be used to reduce the double bond, yielding the corresponding dihydropyranone. google.com The complete reduction of the lactone carbonyl group is a more complex transformation that could lead to ring-opening or the formation of a cyclic ether. For instance, the reduction of (+)-camphor with alkali metals in ammonia (B1221849), a reaction involving a ketone, results in the formation of the corresponding alcoholates, indicating that the carbonyl group can be reduced under specific conditions. researchgate.net While direct examples for 4-hydroxy-6-undecyl-2H-pyran-2-one are not prevalent, the general reactivity of ketones and lactones suggests that reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) could potentially reduce the carbonyl group, although this might also affect other parts of the molecule and could lead to ring opening.

| Transformation | Reagent/Condition | Expected Product | Notes |

| Oxidation of 4-OH | Mild Oxidizing Agent | 4,5-Dione derivative | Based on analogy with similar structures. nih.gov |

| Reduction of C=C bond | H₂, Pd/C | 4-Hydroxy-6-undecyl-dihydropyran-2-one | A common method for reducing C=C bonds in pyrones. google.com |

| Reduction of C=O bond | Strong reducing agents (e.g., LiAlH₄) | Ring-opened diol or cyclic ether | Reaction can be complex and lead to multiple products. |

Alkyl Chain Substitutions

The synthesis of analogs of 4-hydroxy-6-undecyl-2H-pyran-2-one with varied alkyl chains at the C-6 position is a key strategy for structure-activity relationship studies. A versatile method to achieve this involves the modification of a simpler, readily available pyrone, such as 4-hydroxy-6-methyl-2-pyrone (triacetic acid lactone). beilstein-journals.org

One effective strategy involves a one-pot, two-step process. First, the hydroxyl group of the starting pyrone is protected as a silyl (B83357) ether using a reagent like hexamethyldisilazane (B44280) (HMDS). This is followed by lithiation of the methyl group at C-6 using a strong base like n-butyllithium (n-BuLi), which generates a nucleophilic carbanion. This intermediate can then be reacted with a variety of alkyl halides to introduce different side chains, including the undecyl group. beilstein-journals.org This method allows for the synthesis of a library of 6-alkyl-4-hydroxy-2-pyrones for further investigation. beilstein-journals.org

Nucleophilic Ring Opening and Rearrangement Reactions

The 2H-pyran-2-one ring is an electrophilic system, vulnerable to attack by nucleophiles at positions C-2, C-4, and C-6. clockss.org These reactions often result in the opening of the pyran ring, followed by rearrangement to form new carbocyclic or heterocyclic structures. clockss.org The polyfunctionality of 4-hydroxy-2-pyrones makes them attractive building blocks for such transformations. mdpi.com

Nucleophilic attack can be initiated by various reagents, including amines, hydrazines, and hydroxylamine (B1172632). clockss.orgresearchgate.net For example, the reaction of 4-hydroxy-2-pyrones with primary amines can lead to the formation of 4-hydroxy-2-pyridone derivatives. researchgate.net This transformation involves the initial attack of the amine at the C-6 or C-2 position, leading to ring opening, followed by recyclization with the elimination of water to form the more stable pyridone ring. nih.govpsu.edu

Similarly, reaction with hydrazines can lead to the formation of pyrazole (B372694) derivatives. researchgate.netresearchgate.net The reaction of 4-hydroxy-6-methyl-3-β-arylpropionyl-2-pyrones with phenylhydrazine, for instance, yields a new pyrazole series. researchgate.net The mechanism likely involves nucleophilic attack on a carbonyl group, followed by intramolecular cyclization and dehydration. researchgate.net

The reaction of 2-cyano-4-pyrone with amines and hydrazines also proceeds with the opening of the pyrone ring, demonstrating the general susceptibility of the pyrone nucleus to nucleophilic attack. researchgate.net

Formation of Diverse Heterocyclic Systems from Pyranone Scaffolds

The reactivity of the 4-hydroxy-2-pyrone core makes it a powerful scaffold for the synthesis of a wide variety of other heterocyclic systems. bohrium.com These transformations often proceed through a cascade of reactions initiated by a nucleophilic attack.

Synthesis of Pyridones: As mentioned previously, the reaction of 4-hydroxy-6-alkyl-2-pyrones with primary amines or ammonia is a common route to substituted 4-hydroxy-2-pyridones. researchgate.netorganic-chemistry.orgnih.gov This reaction is a key step in the synthesis of various pyridone alkaloids. psu.edu

Synthesis of Pyrazoles: The reaction of 4-hydroxy-2-pyrones, particularly those with a β-dicarbonyl system at the C-3 position, with hydrazines provides a straightforward route to pyrazole derivatives. researchgate.netresearchgate.net The general synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine. organic-chemistry.org In the case of pyrone derivatives, the pyrone ring itself can act as a precursor to the required dicarbonyl system after ring opening.

Synthesis of Isoxazoles: The synthesis of isoxazoles can be achieved by reacting a 1,3-dicarbonyl compound with hydroxylamine. nih.govnih.govorganic-chemistry.org Similar to pyrazole synthesis, 4-hydroxy-2-pyrones can serve as the 1,3-dicarbonyl precursor. The reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with hydroxylamine can lead to the formation of isoxazole (B147169) derivatives, although the specific reaction conditions can influence the outcome.

The versatility of the pyranone ring is further highlighted by its use in multicomponent reactions, such as the Biginelli reaction, to produce complex hybrid heterocyclic systems like pyrano[4,3-d]pyrimidines. bohrium.comresearchgate.net

| Starting Pyranone Derivative | Reagent | Resulting Heterocycle | Reference |

| 4-Hydroxy-6-alkyl-2-pyrone | Primary Amine / Ammonia | 4-Hydroxy-2-pyridone | researchgate.netpsu.edu |

| 3-Acyl-4-hydroxy-6-methyl-2-pyrone | Phenylhydrazine | Pyrazole derivative | researchgate.net |

| 4-Hydroxy-2-pyrone | Hydroxylamine | Isoxazole derivative | nih.govnih.gov |

| 4-Hydroxy-6-methyl-2-pyrone | Aromatic Aldehyde, Urea | Pyrano[4,3-d]pyrimidine | bohrium.comresearchgate.net |

Molecular and Mechanistic Elucidation of Biological Activities

General Spectrum of Investigated Biological Activities

The 4-hydroxy-α-pyrone structure is associated with a broad array of biological effects. Investigations into compounds from this class have revealed activities including enzyme inhibition, antimicrobial, antioxidant, and insecticidal properties. nih.govnih.govmdpi.com Specifically, 4-Hydroxy-6-undecyl-2H-pyran-2-one has been a subject of study primarily for its potent and specific inhibitory effects on certain enzymes. nih.govnih.gov The broader family of pyran derivatives is known to exhibit activities such as anticancer, antiviral, and anti-inflammatory effects, highlighting the therapeutic potential of this chemical scaffold. nih.govnih.gov

**4.2. Mechanisms of Action

The biological activities of 4-Hydroxy-6-undecyl-2H-pyran-2-one and related compounds are underpinned by specific molecular mechanisms, which have been the focus of targeted research.

A significant area of research for 4-Hydroxy-6-undecyl-2H-pyran-2-one has been its role as an enzyme inhibitor. It has been identified as a specific and potent inhibitor of Human Leukocyte Elastase (HLE). nih.gov HLE is a serine protease released by neutrophils during inflammation, and its excessive activity is implicated in the pathology of diseases like emphysema and rheumatoid arthritis.

In vitro studies demonstrated that 4-Hydroxy-6-undecyl-2H-pyran-2-one effectively inhibits HLE. nih.gov The mechanism of this inhibition is noncovalent, meaning the compound does not form a permanent chemical bond with the enzyme. nih.gov Research on a range of 4-hydroxy-2-pyrones suggests that the substituent at position 3 is a primary determinant of potency against elastases. nih.gov However, for compounds like 4-Hydroxy-6-undecyl-2H-pyran-2-one, the long alkyl chain at the C-6 position also plays a crucial role in its specific interaction with HLE. While it shows strong activity against HLE, it has little to no inhibitory effect on other proteases like chymotrypsin (B1334515) (α-CT) and porcine pancreatic elastase (PPE), underscoring its specificity. nih.gov

| Compound | Target Enzyme | Inhibition Data | Reference |

|---|---|---|---|

| 4-Hydroxy-6-undecyl-2H-pyran-2-one | Human Leukocyte Elastase (HLE) | Specific Inhibitor | nih.gov |

| 4-Hydroxy-6-undecyl-2H-pyran-2-one | α-Chymotrypsin (α-CT) | No significant inhibition | nih.gov |

| 4-Hydroxy-6-undecyl-2H-pyran-2-one | Porcine Pancreatic Elastase (PPE) | No significant inhibition | nih.gov |

| Elasnin and related 4-hydroxy-2-pyrones | Human Leukocyte Elastase (HLE) | Inhibition constants range from 0.1 to 10 mM | nih.gov |

The pyran ring system is a common feature in compounds with antimicrobial properties. nih.gov While specific mechanistic studies on 4-Hydroxy-6-undecyl-2H-pyran-2-one are not extensively detailed in the provided search results, research on structurally similar compounds provides insight into potential mechanisms. For instance, derivatives of 6-hydroxy-2H-pyran-3(6H)-ones demonstrate that the α,β-unsaturated ketone system is crucial for their activity against Gram-positive bacteria. nih.gov The size and nature of substituents at other positions on the pyran ring are also associated with the level of antimicrobial activity. nih.gov

In a related compound, 6-pentyl-2H-pyran-2-one, secreted by Trichoderma atroviride, the antifungal mechanism against Cylindrocarpon destructans involves the significant disruption of metabolic homeostasis, particularly amino acid metabolism. nih.gov This compound was found to downregulate the expression and inhibit the activity of the protein ECHS1, a hub gene, which in turn may induce autophagy in the fungal cells. nih.gov Given the structural similarity, it is plausible that 4-Hydroxy-6-undecyl-2H-pyran-2-one could exert antimicrobial effects through related pathways involving metabolic disruption.

Derivatives of 4H-pyran are recognized for their antioxidant capabilities. mdpi.commdpi.com The mechanism often involves scavenging reactive oxygen species (ROS), which can cause cellular damage through lipid peroxidation and DNA modification. mdpi.com While direct studies on the antioxidant mechanism of 4-Hydroxy-6-undecyl-2H-pyran-2-one are limited in the search results, the 4-hydroxy-pyranone scaffold is a key feature in natural antioxidants like quercetin. nih.gov The antioxidant activity of these molecules is often attributed to their ability to donate a hydrogen atom from the hydroxyl group, thereby neutralizing free radicals.

Pyran derivatives have also found applications as insecticides. nih.gov Some compounds based on the 4-hydroxy-2H-1-benzopyran-2-one structure, a related scaffold, function as anticoagulant rodenticides, and their derivatives have been evaluated for insecticidal activity. nih.gov The mechanism for these anticoagulant compounds typically involves the inhibition of vitamin K epoxide reductase, disrupting the vitamin K cycle and leading to fatal hemorrhaging. While this provides a potential parallel, the specific insecticidal mechanism for 4-Hydroxy-6-undecyl-2H-pyran-2-one is not explicitly detailed in the available literature.

In vitro studies on pyranone derivatives have begun to elucidate their interactions with cellular targets. For example, a related compound, 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP), has been shown to inhibit the proliferation of human ovarian carcinoma cells by inducing apoptosis. nih.gov The data indicated that CHP caused a significant inhibitory effect on cell viability in OVCAR-3 and OVCAR-420 cells. nih.gov This apoptotic induction is a common mechanism for anticancer compounds and involves complex signaling pathways within the cell.

Furthermore, the antifungal activity of 6-pentyl-2H-pyran-2-one against C. destructans was linked to its direct interaction with the ECHS1 protein, as demonstrated through transcriptome and metabolome analyses. nih.gov This specific protein interaction highlights a potential mechanism where pyranone compounds can directly engage with and inhibit the function of key cellular enzymes, leading to a biological effect.

Structure-Activity Relationship (SAR) Studies

The biological activity of 4-hydroxy-2-pyrones is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies, which explore how modifications to a molecule's structure affect its biological function, provide crucial insights for the design of new therapeutic agents. For 4-Hydroxy-6-undecyl-2H-pyran-2-one, key aspects of its SAR include the stereochemical configuration, the nature of the substituent at the C6 position, and the compound's tautomeric properties.

Influence of Stereochemical Configuration on Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with different stereoisomers of a drug molecule.

While specific stereochemical studies on 4-Hydroxy-6-undecyl-2H-pyran-2-one are not extensively documented in the reviewed literature, research on closely related 6-alkyl-substituted pyranones demonstrates the critical role of stereochemistry. For instance, studies on rugulactone, a 5,6-dihydro-pyran-2-one with a complex substituent at the C6 position, have shown that different stereoisomers exhibit varying degrees of antibacterial and antifungal activity. The synthesis and biological evaluation of (R)-rugulactone and its (4S)-epimer revealed that these stereoisomers possess distinct biological profiles.

Similarly, the investigation of enantiomers of plymuthipyranone B, a 3-acyl-5,6-dihydro-2H-pyran-2-one, and its synthetic analogues with varying C6-alkyl chains, has provided clear evidence of stereochemical influence on anti-MRSA (methicillin-resistant Staphylococcus aureus) activity. These studies underscore that the specific spatial arrangement of the substituents around the pyranone core is a key determinant of biological efficacy.

Impact of Substituent Modifications and Chain Length at C6-position

The substituent at the C6 position of the 4-hydroxy-2-pyrone ring is a major determinant of its biological activity. The undecyl group in 4-Hydroxy-6-undecyl-2H-pyran-2-one, a long alkyl chain, significantly influences the molecule's lipophilicity and, consequently, its ability to interact with biological membranes and targets.

Research on a variety of 6-substituted 4-hydroxy-2-pyrones has established a clear link between the nature of the C6-substituent and the resulting biological effects. These compounds are known to exhibit a wide range of activities, including antibacterial, antiviral, and anti-inflammatory properties. nih.gov For example, in the context of antituberculosis agents, modifications of the alkyl group at the C6-position of 4-hydroxy-2-pyridones (a closely related class of compounds) led to significant improvements in potency against Mycobacterium tuberculosis. nih.gov Specifically, the introduction of bulky cycloalkyl groups at this position enhanced the antitubercular activity. nih.gov

The length of the alkyl chain at C6 is also a critical factor. Studies on other lipid-like molecules suggest that variations in chain length can modulate the interaction with cell membranes and intracellular targets. It is known that 3-methyl-6-alkyl-4-hydroxy-2-pyrones are components of the M. tuberculosis cell wall and act as permeability regulators. This highlights the importance of the C6-alkyl chain in mediating interactions with bacterial cell envelopes. encyclopedia.pub

| Compound Class | C6-Substituent Modification | Observed Impact on Biological Activity |

|---|---|---|

| 4-Hydroxy-2-pyridones | Introduction of bulky cycloalkyl groups | Significant improvement in potency against Mycobacterium tuberculosis nih.gov |

| 3-Methyl-6-alkyl-4-hydroxy-2-pyrones | Variation in alkyl chain length | Role as permeability regulators in the M. tuberculosis cell wall encyclopedia.pub |

Tautomerism and its Role in Reactivity and Activity

Tautomers are isomers of a molecule that readily interconvert, most commonly by the migration of a hydrogen atom accompanied by a switch of a single bond and an adjacent double bond. 4-Hydroxy-2H-pyran-2-one can exist in tautomeric forms, primarily the 4-hydroxy-2-pyrone and the 2-hydroxy-4-pyrone forms.

| Tautomeric Form | Key Structural Feature | Relative Stability |

|---|---|---|

| 4-hydroxy-2-pyrone | Effective conjugation of the enol hydroxyl group with the pyrone ring system | Major tautomer mdpi.com |

| 2-hydroxy-4-pyrone | Less stable due to disruption of conjugation | Minor tautomer |

The predominance of the 4-hydroxy-2-pyrone tautomer is attributed to the effective conjugation of the system, which imparts a degree of aromatic character and stability to the molecule. mdpi.com This tautomeric equilibrium is crucial as it influences the molecule's electronic properties, and therefore its reactivity and how it interacts with biological targets. The hydroxyl group at the C4 position can act as both a hydrogen bond donor and acceptor, which is a critical feature for binding to the active sites of enzymes and receptors. The specific tautomeric form present can dictate the precise nature of these interactions. While direct studies on the role of tautomerism in the specific biological activities of 4-Hydroxy-6-undecyl-2H-pyran-2-one are limited, the established principles for 4-hydroxy-2-pyrones suggest that the favored 4-hydroxy tautomer is the biologically relevant form. mdpi.com

Analytical and Spectroscopic Characterization in Research

The structural elucidation and quantification of 4-Hydroxy-6-undecyl-2H-pyran-2-one rely on a combination of advanced chromatographic and spectroscopic techniques. These methods are crucial for verifying the compound's identity, determining its purity, and studying its chemical properties.

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical methods are instrumental in elucidating the electronic structure and reactivity of 4-Hydroxy-6-undecyl-2H-pyran-2-one. These theoretical approaches offer a molecular-level perspective on the compound's behavior.

Density Functional Theory (DFT) for Molecular Structure and Tautomerism

Density Functional Theory (DFT) calculations have been effectively employed to investigate the structure and tautomeric equilibrium of 4-hydroxy-α-pyrones. For compounds in this class, such as the analogous 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, DFT studies at the B3LYP/6-311G** level of theory have shown that the molecule can exist in different tautomeric forms. scifiniti.com The primary forms are the 4-hydroxy-2-pyrone (enol) tautomer and its corresponding keto form.

Computational studies indicate that the 4-hydroxy enol tautomer is the more stable form. scifiniti.com The pyran ring in these compounds is calculated to be essentially flat. scifiniti.com During the transformation between tautomers, significant changes in bond lengths are observed, reflecting the shift in electron distribution. For instance, in a similar pyrone, the transformation from the enol to the keto form involves a decrease in the C=O bond length of the pyranone ring and a lengthening of the C-O bond at the 4-position, consistent with the formation of a ketone and the loss of the enolic hydroxyl group. scifiniti.com

It is also noted that the relative stability of the tautomers can be influenced by the solvent environment, with nonpolar solvents potentially increasing the population of the less stable tautomer, although the 4-hydroxy form generally remains dominant. scifiniti.com

Analysis of Electronic Structure, HOMO/LUMO, and Reactivity Descriptors

The electronic properties and reactivity of 4-Hydroxy-6-undecyl-2H-pyran-2-one can be analyzed through its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are key indicators of a molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. pearson.comiqce.jp In studies of analogous 4-hydroxy-6-alkyl-2H-pyran-2-ones, the HOMO and LUMO are primarily located on the pyran ring, indicating that this part of the molecule is the main site of chemical reactivity. scifiniti.com

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further insights into the molecule's chemical behavior. These descriptors include ionization potential, electron affinity, chemical potential, hardness, and the electrophilicity index. scifiniti.com Tautomeric forms of a molecule can exhibit different reactivity profiles. For a similar pyrone, the keto form was found to have a higher ionization energy, electron affinity, chemical potential, and electrophilic index compared to the enol form, while the enol form possessed a higher dipole moment. scifiniti.com

| Reactivity Descriptor | Definition | Significance in Reactivity |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. | A lower value indicates a better electron donor. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. | A higher value indicates a better electron acceptor. |

| Chemical Potential (µ) | The negative of electronegativity, representing the escaping tendency of electrons. | Influences the direction of charge transfer. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | A larger value indicates greater stability and lower reactivity. |

| Electrophilicity Index (ω) | A measure of the ability of a species to accept electrons. | A higher value indicates a stronger electrophile. |

This table provides a general overview of reactivity descriptors and their significance.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are powerful tools for predicting how 4-Hydroxy-6-undecyl-2H-pyran-2-one might behave in a biological system and for understanding its conformational preferences.

Prediction of Interactions with Biological Macromolecules

Molecular modeling, particularly molecular docking, can be used to predict and analyze the interactions between 4-Hydroxy-6-undecyl-2H-pyran-2-one and biological targets. This compound has been identified as a specific inhibitor of human leukocyte elastase (HLE), a serine protease involved in inflammatory processes. ebi.ac.uk

Docking studies with similar pyrone derivatives have been performed to understand their binding modes with various protein targets. researchgate.net For 4-Hydroxy-6-undecyl-2H-pyran-2-one, a molecular docking simulation would likely show the undecyl chain occupying a hydrophobic pocket of the HLE active site, while the 4-hydroxy-2-pyrone core could form hydrogen bonds and other polar interactions with key amino acid residues in the binding site. These interactions are crucial for the inhibitory activity of the compound. The long alkyl chain is expected to significantly contribute to the binding affinity through hydrophobic interactions.

Conformational Analysis and Stability Predictions

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of 4-Hydroxy-6-undecyl-2H-pyran-2-one, particularly the long undecyl chain. The pyran-2-one ring itself is a relatively rigid and planar structure. scifiniti.com However, the C6-undecyl group, being a long, saturated alkyl chain, possesses significant conformational flexibility due to rotation around its single carbon-carbon bonds.

Future Research Directions and Potential Academic Applications for 4 Hydroxy 6 Undecyl 2h Pyran 2 One

The chemical compound 4-Hydroxy-6-undecyl-2H-pyran-2-one, a member of the 2-pyranone class, presents a scaffold of significant interest for future scientific exploration. Its known biological activities, such as the specific inhibition of human leukocyte elastase, provide a foundation for deeper investigation into its potential applications. ebi.ac.uk Future research is poised to expand upon this foundation, venturing into novel molecular designs, uncovering complex biological interactions, and exploring applications beyond the traditional biomedical sphere.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Hydroxy-6-undecyl-2H-pyran-2-one, and what key reagents are involved?

- Synthetic Routes : Multicomponent reactions are commonly employed for analogous pyran-2-one derivatives. For example, cyclocondensation of β-ketoesters with aldehydes or ketones in acidic or basic conditions can yield the pyranone core . The undecyl side chain is typically introduced via alkylation or substitution reactions using alkyl halides or electrophiles under controlled temperatures (e.g., 60–80°C) .

- Key Reagents :

- Oxidizing agents : KMnO₄ or CrO₃ for hydroxyl group modifications.

- Reducing agents : NaBH₄ or LiAlH₄ for reducing unsaturated bonds .

- Alkylating agents : Undecyl bromide or iodide for side-chain introduction .

Q. What analytical techniques are essential for structural confirmation of 4-Hydroxy-6-undecyl-2H-pyran-2-one?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying the pyranone ring, hydroxyl group position, and undecyl chain integration. For example, the hydroxyl proton typically appears as a singlet near δ 5.5–6.0 ppm .

- Mass Spectrometry (HRMS-ESI) : Accurate mass analysis confirms molecular formula (C₁₆H₂₈O₃) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities; analogous compounds (e.g., 5,6-dimethyl-4-phenyl-2H-pyran-2-one) show monoclinic crystal systems (space group P21/c) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 4-Hydroxy-6-undecyl-2H-pyran-2-one in large-scale syntheses?

- Parameter Optimization :

- Temperature : Lower temperatures (40–50°C) reduce side reactions during alkylation .

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution efficiency .

- Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of hydrophobic intermediates .

- Yield Monitoring : HPLC with UV detection (λ = 254 nm) tracks reaction progress and purity (>95%) .

Q. What strategies resolve contradictions in reported biological activities of 4-Hydroxy-6-undecyl-2H-pyran-2-one derivatives?

- Bioactivity Discrepancies : Variations in antimicrobial or anti-inflammatory activity across studies may arise from:

- Structural Isomerism : Undecyl chain conformation impacts membrane permeability .

- Assay Conditions : Standardize protocols (e.g., MIC testing pH, incubation time) to minimize variability .

- Validation Methods :

- Dose-Response Curves : Quantify EC₅₀ values under controlled in vitro conditions .

- Molecular Docking : Predict interactions with targets (e.g., cyclooxygenase-2) to explain mechanistic differences .

Q. How does the undecyl chain influence the compound’s physicochemical properties and bioactivity?

- Physicochemical Impact :

- Lipophilicity : The undecyl chain increases logP values (~4.2), enhancing cell membrane penetration .

- Thermal Stability : Long alkyl chains improve melting points (observed range: 120–140°C for analogs) .

- Bioactivity Correlation :

- Antimicrobial Action : Hydrophobic interactions disrupt microbial membranes, as seen in hexyl-undecyl analogs .

- Cytotoxicity : Chain length optimization balances efficacy and selectivity (e.g., EC₅₀ = 12 µM in cancer cell lines) .

Methodological Tables

Table 1 : Key Synthetic Parameters for Pyran-2-one Derivatives

Table 2 : Analytical Data for Structural Confirmation

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 6.12 (s, 1H, OH), δ 1.25 (m, 18H, undecyl) | |

| HRMS-ESI | [M+H]⁺ = 269.1548 (calc. 269.1543) | |

| X-ray Diffraction | a = 7.654 Å, β = 97.18°, P21/c |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.